molecular formula C15H13F3N2O2 B7544094 N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Cat. No. B7544094
M. Wt: 310.27 g/mol
InChI Key: WVYMMQPMRCDNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, also known as TBX-5, is a synthetic compound that belongs to the benzisoxazole family. It is a potent and selective inhibitor of the T-type calcium channel, which is involved in the regulation of cellular excitability and calcium signaling. TBX-5 has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cardiovascular disorders.

Mechanism of Action

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide selectively inhibits the T-type calcium channel, which is involved in the regulation of cellular excitability and calcium signaling. The T-type calcium channel is expressed in various tissues, including the brain, heart, and smooth muscle, and plays a critical role in the control of neuronal firing, cardiac contractility, and vascular tone. By inhibiting the T-type calcium channel, this compound reduces calcium influx into cells, leading to a decrease in cellular excitability and calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of T-type calcium channel activity
2. Reduction of neuronal firing and synaptic transmission
3. Decrease in cardiac contractility and heart rate
4. Relaxation of vascular smooth muscle
5. Reduction of pain sensitivity

Advantages and Limitations for Lab Experiments

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective inhibition of T-type calcium channels
2. Potent and long-lasting effects
3. Minimal off-target effects
4. Well-characterized pharmacological profile
Some of the limitations include:
1. Limited solubility in water
2. High cost of synthesis
3. Limited availability
4. Lack of clinical data

Future Directions

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has several potential future directions for research and development. Some of these include:
1. Investigation of the therapeutic potential of this compound in other diseases, such as cancer and autoimmune disorders.
2. Development of more potent and selective T-type calcium channel inhibitors based on the structure of this compound.
3. Investigation of the molecular mechanisms underlying the effects of this compound on cellular excitability and calcium signaling.
4. Development of new methods for the synthesis and purification of this compound to improve its availability and reduce its cost.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cardiovascular disorders. This compound selectively inhibits the T-type calcium channel, leading to a decrease in cellular excitability and calcium signaling. This compound has several advantages and limitations for lab experiments and has several potential future directions for research and development.

Synthesis Methods

The synthesis of N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide involves several steps, starting from the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine to form the benzisoxazole ring, followed by the addition of an amide group to the nitrogen atom of the benzisoxazole ring using N,N-dimethylformamide and triethylamine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cardiovascular disorders. In epilepsy, this compound has been shown to reduce seizure activity in animal models by selectively inhibiting the T-type calcium channel. In neuropathic pain, this compound has been shown to reduce pain sensitivity and improve motor function in animal models by inhibiting the T-type calcium channel. In cardiovascular disorders, this compound has been shown to improve cardiac function and reduce arrhythmia in animal models by modulating the calcium signaling pathway.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)19-14(21)13-11-6-1-2-7-12(11)22-20-13/h3-5,8H,1-2,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYMMQPMRCDNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.